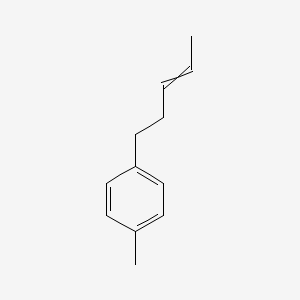
1-Methyl-4-(pent-3-en-1-yl)benzene
Cat. No. B8496929
Key on ui cas rn:
828-17-1
M. Wt: 160.25 g/mol
InChI Key: MUHKIWBIYGOXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08124825B2
Procedure details


Deionized water (500 parts) was added to H mordenite (15 parts) made by Tosoh Corporation, silica (270 parts), and alumina sol (21 parts) containing 70 weight percent alumina as a binder, and the mixture was thoroughly stirred at room temperature. After shaping of the slurry with an extruder, the shaped article was dried at 110° C. and then calcined at 350° C. for 3 hours to prepare a catalyst. After this catalyst was packed into a cylindrical stainless-steel cyclization reactor, 5-(p-tolyl)-2-pentene prepared by the preceding step was fed at a rate of 10 parts/hr while nitrogen was fed at a rate of 250 parts/min to complete a cyclization reaction at a temperature of 170° C. under normal pressure. The molar ratio of the diluent solvent to the raw material was 11. After the cyclization reaction, the reaction solution was fed to a cylindrical stainless-steel dehydrogenation reactor filled with 40 parts of 1%-platinum/activated charcoal catalyst (made by N.E. CHEMCAT). The reaction temperature was 280° C. During the dehydrogenation reaction, n-heptane as the diluent solvent was also fed at a rate of 20 parts/hr. After the reaction, the solution was fed to a glass distillation column under a reduced pressure of 19 kPa to recover n-heptane. The residual reaction solution after the removal of n-heptane was fed to a glass distillation column under a reduced pressure of 13 kPa to separate low-boiling-point components at a rate of 0.05 parts/hr and high-boiling-point components at a rate of 0.3 parts/hr and to isolate 9.4 parts of 1,7-DMN with a purity of 98% from a middle plate of the distillation column.

[Compound]
Name
mordenite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
250
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Name
Identifiers


|
REACTION_CXSMILES
|
O.[C:2]1([CH3:13])[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH:10]=[CH:11][CH3:12])=[CH:4][CH:3]=1>[Pt].CCCCCCC>[CH3:13][C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[CH:9][CH:10]=[C:11]([CH3:12])[C:4]=2[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
[Compound]
|
Name
|
mordenite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)CCC=CC)C
|
Step Three
[Compound]
|
Name
|
10
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
250
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
raw material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
20
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was thoroughly stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 70 weight percent alumina as a binder
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the shaped article was dried at 110° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare a catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a cyclization reaction at a temperature of 170° C. under normal pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the cyclization reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 280° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solution was fed to a glass distillation column under a reduced pressure of 19 kPa
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover n-heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual reaction solution after the removal of n-heptane
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was fed to a glass distillation column under a reduced pressure of 13 kPa
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate low-boiling-point components at a rate of 0.05 parts/hr and high-boiling-point components at a rate of 0.3 parts/hr
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
